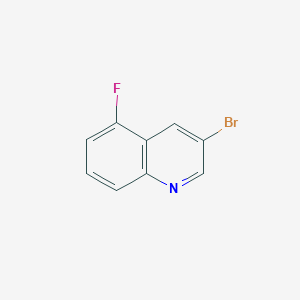

3-Bromo-5-fluoroquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Bromo-5-fluoroquinoline is a chemical compound with the molecular formula C9H5BrFN . It has a molecular weight of 226.05 . It is a solid substance at room temperature .

Molecular Structure Analysis

The linear formula of 3-Bromo-5-fluoroquinoline is C9H5BrFN . This indicates that the compound consists of 9 carbon atoms, 5 hydrogen atoms, 1 bromine atom, 1 fluorine atom, and 1 nitrogen atom.Physical And Chemical Properties Analysis

3-Bromo-5-fluoroquinoline is a solid at room temperature . Additional physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .科学的研究の応用

Synthesis Advancements

3-Bromo-5-fluoroquinoline has been a subject of interest in the synthesis of complex organic compounds. A notable method for synthesizing 3-bromoquinolines, including 3-bromo-5-fluoroquinoline, relies on the Friedländer reaction of α-haloketones. This approach, promoted by organosilane, allows for the development of 3-fluoro-, 3-chloro-, and 3-bromoquinolines under conditions suitable for parallel synthesis, demonstrating the compound's versatility in organic synthesis and drug development (S. Ryabukhin et al., 2011).

Anticancer Research

3-Bromo-5-fluoroquinoline is also a key intermediate in the synthesis of novel compounds with potential anticancer properties. One study focused on the development of diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate derivatives, incorporating a 2-oxoquinoline structure. These compounds, evaluated against various cancer cell lines, showed moderate to high levels of antitumor activity, indicating the potential of 3-bromo-5-fluoroquinoline derivatives in cancer treatment (Yilin Fang et al., 2016).

Radiotracer Development for Cancer Imaging

The molecule has been utilized in the synthesis of high-affinity sigma2-receptor ligands labeled with bromine-76. These ligands, designed for positron emission tomography (PET) imaging, show promise in identifying proliferating tumor cells, offering a potential tool for cancer diagnosis and the study of tumor biology (D. Rowland et al., 2006).

Synthetic Chemistry Applications

In synthetic chemistry, 3-Bromo-5-fluoroquinoline serves as a precursor for various functionalization reactions, leading to the development of compounds with potential biological activities. For example, metalation and functionalization sequences applied to 2-bromo-3-fluoroquinolines have demonstrated the compound's utility in generating diverse chemical structures, further emphasizing its importance in drug discovery and development (L. Ondi et al., 2005).

作用機序

Target of Action

3-Bromo-5-fluoroquinoline is a derivative of quinoline, a class of compounds known for their antibacterial properties . The primary targets of quinolines are bacterial enzymes, specifically DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, making them effective targets for antibacterial agents .

Mode of Action

Quinolines typically work by inhibiting the aforementioned enzymes, preventing the supercoiling of bacterial dna and thus halting replication

Biochemical Pathways

By inhibiting dna gyrase and topoisomerase iv, quinolines disrupt the dna replication process in bacteria . This disruption can lead to cell death, effectively combating bacterial infections .

Pharmacokinetics

Quinolones, in general, are known for their favorable pharmacokinetic profiles . They achieve high serum concentrations and have low minimum inhibitory concentrations, making them suitable for treating systemic infections . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Bromo-5-fluoroquinoline would need to be studied to determine its specific pharmacokinetic profile.

Result of Action

The result of 3-Bromo-5-fluoroquinoline’s action would likely be the inhibition of bacterial growth due to the disruption of DNA replication . This could lead to the death of bacterial cells and the resolution of bacterial infections . .

特性

IUPAC Name |

3-bromo-5-fluoroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN/c10-6-4-7-8(11)2-1-3-9(7)12-5-6/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPVCOZUPDLYPQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=N2)Br)C(=C1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-fluoroquinoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxamide](/img/structure/B2758256.png)

![N-[1-(1,3-Oxazol-2-yl)-2-phenylethyl]oxirane-2-carboxamide](/img/structure/B2758263.png)

![2-((2-fluorobenzyl)thio)-5-(4-methoxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide](/img/structure/B2758272.png)

![3,3-Difluoro-N-[(2-methoxyphenyl)methyl]cyclobutane-1-carboxamide](/img/structure/B2758274.png)

![1-(2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2758276.png)